REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([N+:11]([O-])=O)=[C:5]([N+:14]([O-])=O)[CH:4]=1.[H][H].Cl[CH:20]([CH3:25])[C:21](OC)=[O:22].C(N(CC)CC)C>CO.[Ni].C(O)C.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][C:8]=1[O:9][CH3:10])[NH:11][C:21](=[O:22])[CH:20]([CH3:25])[NH:14]2
|
Name
|
|
Quantity
|
34.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=C1OC)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
17.1 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)C
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
by stirring with diethyl ether (6.2 g, 19%)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration with suction
|
Type
|
CUSTOM
|
Details
|
To remove the water completely
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
WASH
|
Details
|
the mixture was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
The crude product was crystallized
|
Type
|
CUSTOM
|
Details
|
A analytically pure sample of melting point 151° C. was obtained by silica gel chromatography
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2NC(C(NC2=CC1OC)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |